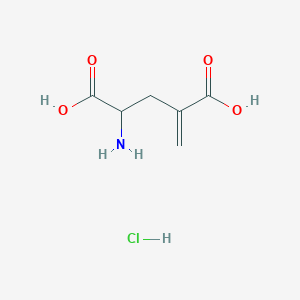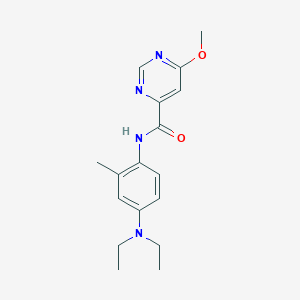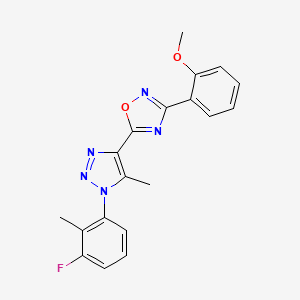![molecular formula C19H14N2S B2790273 (Z)-3-[2-(methylsulfanyl)-3-quinolinyl]-2-phenyl-2-propenenitrile CAS No. 1164476-25-8](/img/structure/B2790273.png)
(Z)-3-[2-(methylsulfanyl)-3-quinolinyl]-2-phenyl-2-propenenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-3-[2-(methylsulfanyl)-3-quinolinyl]-2-phenyl-2-propenenitrile, also known as (Z)-MSQP, is a novel small-molecule drug candidate that has been developed to target a variety of diseases and disorders. This compound has been studied extensively in laboratory experiments and has demonstrated a wide range of potential therapeutic applications.
Aplicaciones Científicas De Investigación
(Z)-MSQP has been studied extensively in laboratory experiments and has demonstrated a wide range of potential therapeutic applications. It has been found to be a potent inhibitor of a variety of enzymes, including the enzyme cyclooxygenase-2 (COX-2). This enzyme is involved in the production of pro-inflammatory cytokines, and its inhibition by (Z)-MSQP has been shown to reduce inflammation and pain. Additionally, (Z)-MSQP has been found to be a potent inhibitor of the enzyme 5-lipoxygenase (5-LOX), which is involved in the production of leukotrienes. This inhibition has been shown to reduce the production of these pro-inflammatory molecules, leading to a decrease in inflammation and pain.
Mecanismo De Acción
(Z)-MSQP has been found to act as an inhibitor of a variety of enzymes, including cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). These enzymes are involved in the production of pro-inflammatory cytokines and leukotrienes, respectively. By inhibiting these enzymes, (Z)-MSQP is able to reduce the production of these pro-inflammatory molecules, leading to a decrease in inflammation and pain.
Biochemical and Physiological Effects
(Z)-MSQP has been found to have a wide range of biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines and leukotrienes, leading to a decrease in inflammation and pain. Additionally, it has been found to have anti-tumor effects, as well as anti-angiogenic and anti-fibrotic effects. Furthermore, (Z)-MSQP has been found to have anti-oxidant, anti-apoptotic, and anti-proliferative effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using (Z)-MSQP in laboratory experiments is its high purity and stability. Additionally, it has been found to be non-toxic and well tolerated in laboratory animals. However, (Z)-MSQP is a novel compound, and its long-term safety and efficacy are still unknown. Additionally, the precise mechanism of action of (Z)-MSQP is still not fully understood.
Direcciones Futuras
There are a number of potential future directions for (Z)-MSQP. Further research is needed to better understand the precise mechanism of action of this compound, as well as its long-term safety and efficacy. Additionally, further research is needed to explore the potential therapeutic applications of (Z)-MSQP, including its potential use in the treatment of cancer, inflammation, and fibrosis. Furthermore, further research is needed to explore the potential of (Z)-MSQP as an anti-oxidant, anti-apoptotic, and anti-proliferative agent. Finally, further research is needed to explore the potential of (Z)-MSQP as a drug delivery system for other therapeutic agents.
Métodos De Síntesis
(Z)-MSQP is a heterocyclic compound that is synthesized using a variety of methods. The most common method is the reaction of 2-methylsulfanyl-3-quinoline with 2-phenyl-2-propenenitrile. This reaction is carried out in anhydrous conditions at a temperature of 70-90°C. The reaction is complete in approximately two hours, and yields a (Z)-MSQP product with a purity of over 95%.
Propiedades
IUPAC Name |
(Z)-3-(2-methylsulfanylquinolin-3-yl)-2-phenylprop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2S/c1-22-19-16(11-15-9-5-6-10-18(15)21-19)12-17(13-20)14-7-3-2-4-8-14/h2-12H,1H3/b17-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMPOGQAJSXLRNV-SFQUDFHCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=CC=CC=C2C=C1C=C(C#N)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC1=NC2=CC=CC=C2C=C1/C=C(\C#N)/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

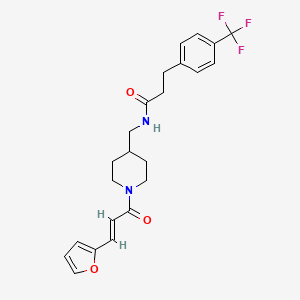

![2-Benzamido-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2790192.png)
![5-Fluoro-2-[4-(hydroxymethyl)piperidin-1-yl]benzaldehyde hydrochloride](/img/structure/B2790194.png)


![7-(3,5-dimethyl-1H-pyrazol-1-yl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2790203.png)
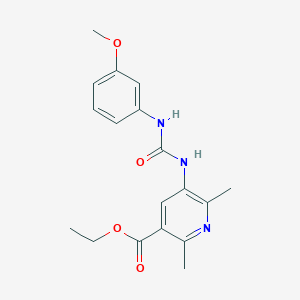
![{[2-(Methoxycarbonyl)phenyl]carbamoyl}methyl 5-bromofuran-2-carboxylate](/img/structure/B2790206.png)


